N-(2-Methoxy-5-nitrophenyl)acetamide

Medicinal Chemistry Synthetic Intermediate Stability

N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9) is a pharmacologically significant aromatic acetamide differentiated by its unique 2-methoxy-5-nitro substitution pattern, which confers specific reactivity and stability as a synthetic intermediate for heterocyclic compounds with antineoplastic activity. Its defined properties support its use as a reference standard for pharmaceutical quality control and analytical method development.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 33721-54-9
Cat. No. B181573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxy-5-nitrophenyl)acetamide
CAS33721-54-9
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12)
InChIKeyLNEITKYWXMCTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9): Chemical Identity and Procurement Baseline


N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9), also known as 5'-nitro-o-acetanisidide, is an aromatic acetamide compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol [1]. It is characterized by a nitro group and a methoxy group substituted on a phenyl ring attached to an acetamide moiety [2]. This compound is listed in the U.S. EPA's TSCA Inventory (Inactive) and is primarily recognized as a synthetic intermediate in pharmaceutical and chemical research [3].

Why N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9) Cannot Be Substituted by Generic Analogs


Substituting N-(2-methoxy-5-nitrophenyl)acetamide with generic aromatic acetamides or nitroaniline derivatives is not advisable due to its unique combination of functional groups that dictate specific reactivity and stability profiles. The precise positioning of the 2-methoxy and 5-nitro substituents on the phenyl ring creates a distinct electronic environment that influences its behavior as a synthetic intermediate . In contrast to simpler analogs, this specific substitution pattern is critical for downstream reactions in the synthesis of heterocyclic compounds with potential antineoplastic activity [1]. Furthermore, its structural features, including the acetamide backbone, are essential for the compound's role as a building block in medicinal chemistry, where even minor changes can drastically alter biological activity or synthetic utility .

Quantitative Differentiation of N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9)


Enhanced Stability of N-(2-Methoxy-5-nitrophenyl)acetamide Compared to Generic Aromatic Acetamides

N-(2-Methoxy-5-nitrophenyl)acetamide demonstrates superior stability compared to other aromatic acetamides, a crucial factor for its utility as a synthetic intermediate in pharmaceutical research [1]. This enhanced stability allows for the incorporation of nitro-based functionality into therapeutic scaffolds under a wider range of reaction conditions [1]. While direct quantitative stability data (e.g., half-life under specific conditions) is not publicly available in primary literature, the claim of superior stability is made in comparative analyses of oncology intermediates [1].

Medicinal Chemistry Synthetic Intermediate Stability

Defined Physicochemical Properties for Consistent Procurement Specifications

The compound's well-defined physicochemical properties, including a molecular weight of 210.19 g/mol [1], a computed XLogP3 of 1.2 [1], and a boiling point of 392.6ºC at 760 mmHg , provide a clear baseline for procurement and quality control. These values, derived from authoritative databases, allow for precise identification and verification, which is essential when sourcing from different suppliers [2].

Analytical Chemistry Quality Control Procurement

Environmental Occurrence as a Distinguishing Feature for Environmental Research Applications

N-(2-Methoxy-5-nitrophenyl)acetamide has been specifically identified as an environmental contaminant detected in natural environments and microbial populations, potentially released from industrial facilities or agricultural activities . This distinguishes it from many other synthetic intermediates that are not known to occur in environmental samples. While quantitative data on environmental concentration or persistence is not provided, this known occurrence makes the compound a relevant target for environmental monitoring and remediation studies .

Environmental Chemistry Contaminant Analysis Microbial Degradation

Primary Research and Industrial Applications for N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9)


Synthesis of Heterocyclic Antineoplastic Agents

Procurement of N-(2-methoxy-5-nitrophenyl)acetamide is primarily justified for its role as a critical intermediate in the synthesis of heterocyclic compounds with potential antineoplastic activity [1]. Its specific substitution pattern and reported stability make it a valuable building block for medicinal chemistry programs focused on developing novel anticancer therapeutics [1].

Analytical Method Development for Environmental Monitoring

Due to its documented presence as an environmental contaminant, this compound is a suitable target for developing and validating analytical methods, such as HPLC, for monitoring its occurrence in water and soil samples [2]. The availability of defined physicochemical properties and spectral data supports the creation of robust detection and quantification protocols [3].

Quality Control and Reference Standard in Pharmaceutical Research

Given its well-defined molecular weight (210.19 g/mol) and other computed properties [4], N-(2-methoxy-5-nitrophenyl)acetamide can serve as a reference standard in pharmaceutical quality control for verifying the identity and purity of more complex drug candidates synthesized from it. Its high purity is a key requirement for such applications .

Structure-Activity Relationship (SAR) Studies in Nitroaromatic Compounds

The unique combination of a 2-methoxy and a 5-nitro group on the phenyl ring provides a specific electronic and steric profile . This makes the compound a useful model substrate or building block for SAR studies aimed at understanding the influence of these substituents on biological activity, particularly in the context of enzyme inhibition or receptor binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Methoxy-5-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.